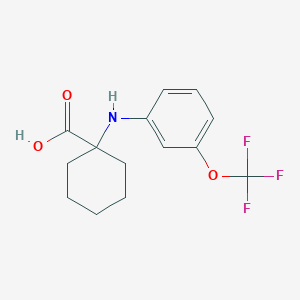
1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid, also known as CPPHA, is a chemical compound that has gained significant attention in the field of neuroscience research. CPPHA is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Aplicaciones Científicas De Investigación
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives have been extensively studied for their anticancer potentials. These compounds, including phenolic analogues, have shown significant attention in medicinal research due to their antitumor efficacy. The chemical versatility of cinnamic acids allows for the synthesis of various derivatives with potent anticancer properties. This body of work contributes to the understanding of how structural modifications can enhance the therapeutic potential of such compounds (De, Baltas, & Bedos-Belval, 2011).
Chlorogenic Acid's Pharmacological Review
Chlorogenic Acid (CGA) is a widely studied phenolic compound with a range of therapeutic roles, including antioxidant, cardioprotective, and anti-inflammatory activities. CGA's impact on lipid and glucose metabolism suggests its potential in treating metabolic disorders such as cardiovascular disease and diabetes. This review emphasizes the need for further research to fully explore and utilize CGA's biological and pharmacological effects (Naveed et al., 2018).
Hydroxycinnamic Acids' Antioxidant Properties
The structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs) have been analyzed, highlighting their significant antioxidant activities. Modifications on the aromatic ring and the carboxylic function of HCAs have been shown to influence their efficacy as antioxidants. This review outlines the importance of structural optimization in developing potent antioxidant agents from HCAs (Razzaghi-Asl et al., 2013).
Nitisinone's Degradation and Medical Application
A study on Nitisinone (NTBC) explored its stability and degradation pathways through LC-MS/MS. While primarily focused on NTBC's medical applications for treating hepatorenal tyrosinemia, this research sheds light on the chemical stability of such compounds, contributing to a better understanding of their behavior in pharmaceutical contexts (Barchańska et al., 2019).
Biocatalyst Inhibition by Carboxylic Acids
The review on carboxylic acids' role in biocatalyst inhibition provides insights into their impact on microbial fermentation processes. Understanding the inhibitory mechanisms of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for developing strategies to enhance the robustness of bio-based production systems (Jarboe, Royce, & Liu, 2013).
Propiedades
IUPAC Name |
1-[3-(trifluoromethoxy)anilino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c15-14(16,17)21-11-6-4-5-10(9-11)18-13(12(19)20)7-2-1-3-8-13/h4-6,9,18H,1-3,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTRYVMMDJCQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

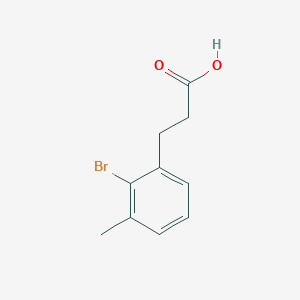
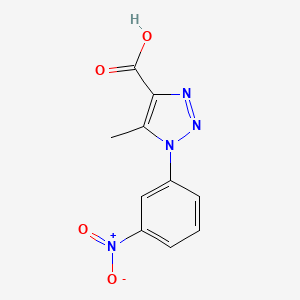
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2939479.png)
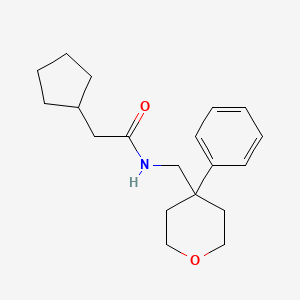
![3-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2939483.png)

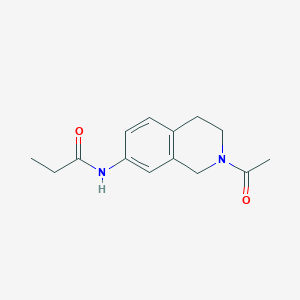
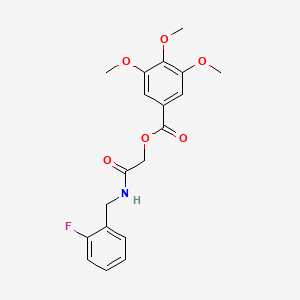

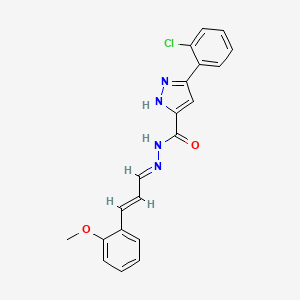
![N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939494.png)
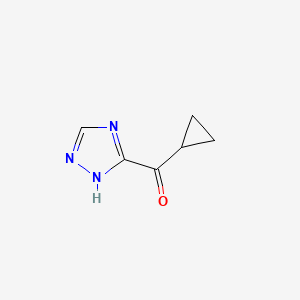
![N,N-Bis[(2-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2939498.png)
![4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2939499.png)